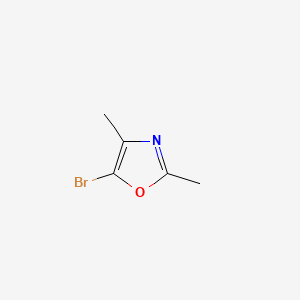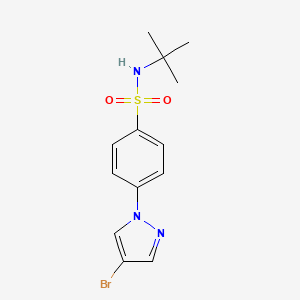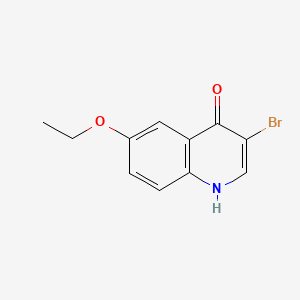
3-Bromo-6-ethoxy-4-hydroxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-6-ethoxy-4-hydroxyquinoline” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to have pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been the subject of many studies due to their biological and pharmaceutical importance . Various methods have been reported for the synthesis of quinoline derivatives, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-Bromo-6-ethoxy-4-hydroxyquinoline and its derivatives participate in a variety of chemical reactions, serving as building blocks for more complex compounds. For instance, bromoethoxyisoquinolines, closely related to this compound, undergo nucleophilic substitution reactions, forming complex substituted biisoquinolines (Sanders, Dijk, & Hertog, 2010). Additionally, these compounds are used in solid-phase synthesis to create derivatives designed for structure-activity relationship studies in the field of cytotoxicity (Kadrić et al., 2014).
Photolabile Protecting Groups
Brominated hydroxyquinolines, including structures similar to this compound, are used as photolabile protecting groups for carboxylic acids. These groups have demonstrated high sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. Their solubility and low fluorescence are advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Coordination Chemistry
In coordination chemistry, derivatives of this compound are utilized. An example is the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex. These compounds exhibit interesting structural properties and potential application in materials science (Albrecht, Blau, & Röttele, 2000).
Antifungal and Antimicrobial Activity
This compound derivatives have been explored for their biological activity. For instance, the synthesis and antifungal activity of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-Bromo-3(H)-quinazolin-4-one and its metal chelates have been reported, showing promising biological activity (Vashi & Patel, 2013). Moreover, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones derived from this compound were synthesized and evaluated for their antimicrobial properties (Hassanin & Ibrahim, 2012).
Zukünftige Richtungen
The future directions for the research and development of “3-Bromo-6-ethoxy-4-hydroxyquinoline” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, their potential applications in drug discovery and medicinal chemistry could be investigated .
Eigenschaften
IUPAC Name |
3-bromo-6-ethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOTAUMTNBLFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671077 |
Source


|
| Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204810-21-8 |
Source


|
| Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

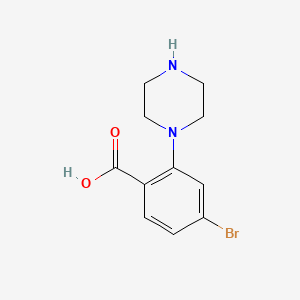
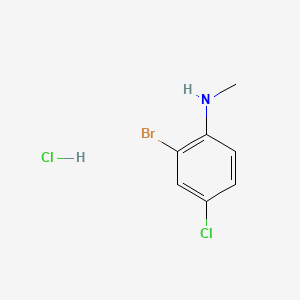
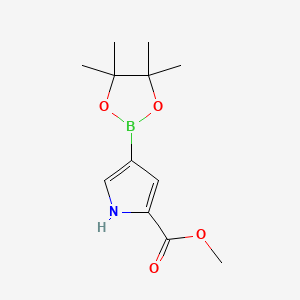


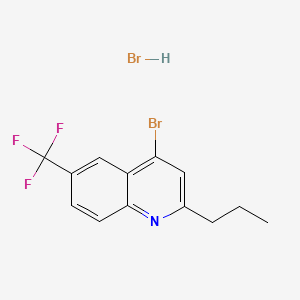

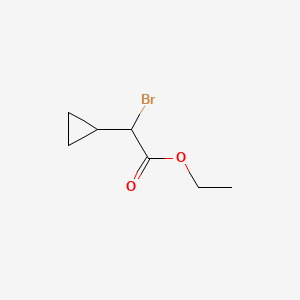


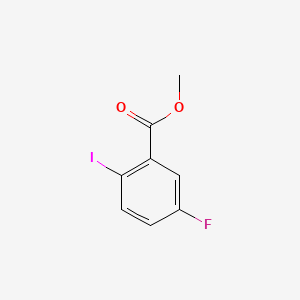
![(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B599068.png)
